molecular formula C9H11BFNO3 B1450968 (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid CAS No. 874289-12-0

(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No. B1450968
CAS RN: 874289-12-0
M. Wt: 211 g/mol
InChI Key: PCACUISZWVJQCI-UHFFFAOYSA-N
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Description

The compound “(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid” is a type of boronic acid derivative . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . They are derived synthetically from primary sources of boron such as boric acid .


Synthesis Analysis

Boronic acids are typically synthesized from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses boronic acids .


Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to one alkyl substituent and two hydroxyl groups . The boron atom is sp2-hybridized and possesses a vacant p orbital . The three substituents are oriented in a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst .

Scientific Research Applications

Glucose Sensing in Diabetes Management

Boronic acid derivatives like N-ETHYL 4-BORONO-2-FLUOROBENZAMIDE are pivotal in the development of non-enzymatic glucose sensors. These sensors utilize a reversible and covalent binding mechanism for glucose recognition, which is crucial for continuous glucose monitoring and responsive insulin release in diabetic patients. The unique structure of boronic acid derivatives allows for improved selectivity and reduced interference, making them suitable for long-term glucose monitoring applications .

Development of Therapeutics

The interaction of boronic acids with diols and strong Lewis bases is exploited in therapeutic development. For instance, boronic acid-based compounds can be used to interfere with signaling pathways, inhibit enzymes, and facilitate cell delivery systems. This makes them valuable tools in the creation of new drugs and targeted therapies .

Biological Labelling and Protein Manipulation

The compound’s ability to form stable complexes with diols enables its use in biological labeling and protein manipulation. This property is particularly useful in the study of glycoproteins and other biomolecules, where precise detection and modification are required .

Analytical Separation Technologies

In analytical chemistry, N-ETHYL 4-BORONO-2-FLUOROBENZAMIDE can be employed in separation technologies due to its selective binding to certain sugars and other diol-containing molecules. This application is significant in the purification of complex biological samples and the analysis of carbohydrate composition .

Optical and Electrochemical Sensing Methods

The electron-withdrawing properties and modifiable groups of phenylboronic acids are explored to develop various sensing strategies, including optical and electrochemical methods. These properties are essential for creating sensors with high sensitivity and specificity for a range of analytes .

Controlled Release Systems

Boronic acid derivatives are used in the design of polymers for controlled release systems. For example, they can be incorporated into materials that respond to glucose levels, enabling the controlled release of insulin for diabetic patients .

Electrophoresis of Glycated Molecules

The compound’s interaction with glycated molecules makes it suitable for use in electrophoresis, aiding in the separation and analysis of glycated proteins and sugars. This is particularly useful in the diagnosis and monitoring of diseases like diabetes .

Microparticle Construction for Analytical Methods

N-ETHYL 4-BORONO-2-FLUOROBENZAMIDE can be used as a building block for microparticles in analytical methods. These microparticles can be designed to interact with specific molecules, making them useful in various diagnostic and research applications .

Mechanism of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide or triflate. In the transmetalation step, the organoboron compound is transferred from boron to palladium .

Future Directions

Boronic acids are increasingly being used in diverse areas of research . Their unique properties have led to their use in various sensing applications . The future of boronic acid research is likely to involve further exploration of these and other applications.

properties

IUPAC Name

[4-(ethylcarbamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCACUISZWVJQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660244
Record name [4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874289-12-0
Record name B-[4-[(Ethylamino)carbonyl]-3-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Ethylcarbamoyl)-3-fluorobenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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